molecular formula C11H23NO2 B4028255 ethyl (2-ethylhexyl)carbamate

ethyl (2-ethylhexyl)carbamate

Cat. No.: B4028255
M. Wt: 201.31 g/mol
InChI Key: IZQLXUAFAGUBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-ethylhexyl)carbamate is a useful research compound. Its molecular formula is C11H23NO2 and its molecular weight is 201.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 201.172878976 g/mol and the complexity rating of the compound is 148. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Carcinogenic Potential and Public Health Concerns Ethyl carbamate, a common component in fermented beverages, has been classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC). Its presence in alcoholic beverages and fermented foods is a significant public health concern due to its carcinogenic potential. Studies have focused on understanding the mechanisms of its formation, metabolism, and strategies to mitigate its presence in food products (Baan et al., 2007), (Gowd et al., 2018).

2. Detection and Quantification in Alcoholic Beverages Research has been conducted on developing sensitive and efficient methods for detecting ethyl carbamate in alcoholic beverages. Techniques like Surface-Enhanced Raman Scattering (SERS) offer practical potential for in situ assessment and identification of ethyl carbamate, enhancing quality control in the alcoholic beverage industry (Yang et al., 2013).

**3. Strategies for Reducing EthylCarbamate Levels in Alcoholic Beverages**Significant progress has been made in developing methods to prevent the accumulation of ethyl carbamate in alcoholic beverages. These methods incorporate a range of technologies including physical, chemical, enzymatic, and metabolic engineering approaches. The goal is to reduce the levels of ethyl carbamate to meet safety standards and protect consumer health (Zhao et al., 2013).

4. Genotoxicity and Carcinogenic Mechanisms Ethyl carbamate has been verified as a multisite carcinogen in experimental animals. Understanding its genotoxicity, formation pathways, and metabolic mechanisms is crucial for developing effective removal strategies in beverages. Studies in this area provide insights into the reaction of ethanol with compounds containing carbamyl groups, which are key in ethyl carbamate formation (Jiao et al., 2014).

5. Immunotoxicity Studies Research has also explored the role of enzymes like esterase and cytochrome P450 in the metabolism of ethyl carbamate and its immunotoxic effects. These studies help in understanding the biological pathways through which ethyl carbamate affects the immune system, contributing to its toxicity (Cha et al., 2000).

6. Environmental and Occupational Exposure Ethyl carbamate is not only a concern in food and beverages but also as an environmental and occupational hazard. Studies have investigated its effects on human health when exposed to high levels, highlighting the need for proper safety measures and regulations in industries using this compound (Hamlet, 2008).

Properties

IUPAC Name

ethyl N-(2-ethylhexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-4-7-8-10(5-2)9-12-11(13)14-6-3/h10H,4-9H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQLXUAFAGUBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2-ethylhexyl)carbamate
Reactant of Route 2
Reactant of Route 2
ethyl (2-ethylhexyl)carbamate
Reactant of Route 3
Reactant of Route 3
ethyl (2-ethylhexyl)carbamate
Reactant of Route 4
Reactant of Route 4
ethyl (2-ethylhexyl)carbamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ethyl (2-ethylhexyl)carbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
ethyl (2-ethylhexyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.